molecular formula C12H23NO3 B3161823 Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate CAS No. 873221-60-4

Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate

Cat. No.: B3161823
CAS No.: 873221-60-4
M. Wt: 229.32 g/mol
InChI Key: ILUDJLPAOKJSHK-UHFFFAOYSA-N
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Description

Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol. This compound is characterized by its piperidine ring structure, which is modified with a methoxy group and a tert-butyl carboxylate group. It is primarily used in organic synthesis and research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methylpiperidine as the starting material.

  • Reaction Steps: The piperidine ring is first functionalized with a methoxy group through a nucleophilic substitution reaction

  • Reaction Conditions: The reactions are usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane or tetrahydrofuran. The reactions may require the use of a base, such as triethylamine, to neutralize any acidic by-products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed for large-scale chemical reactions. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure product quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the piperidine ring or the methoxy group.

  • Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced piperidine derivatives and methoxy derivatives.

  • Substitution Products: Alkylated and aminated derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, especially those targeting central nervous system disorders. Industry: It is employed in the manufacture of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: Similar structure but with a methoxymethyl group instead of a methoxy group.

  • Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: Contains an additional carbamoyl group.

  • Tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate: Features a cyano group and a different substitution pattern on the piperidine ring.

Uniqueness: Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and research.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-12(4,15-5)7-9-13/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUDJLPAOKJSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium hydride (60% dispersion on mineral oil) (198 mg, 4.95 mmol) was added portionwise to tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (21) (710 mg, 3.30 mmol) in N,N-dimethylformamide (12 mL) at ambient temperature over a period of 30 seconds under an air atmosphere. The resulting suspension was stirred at 25° C. for 20 minutes. Methyl iodide (0.411 mL, 6.60 mmol) was then and the resulting suspension was stirred at 25° C. for 18 hours. The reaction mixture was diluted with water (150 mL) and saturated brine (25 mL), then washed sequentially with dichloromethane (3×100 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford crude product, which was used directly in the next stage.
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.411 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 60% NaH in mineral oil (160 mg, 4 mmol) in THF (5 mL) at room temperature was treated with a solution of Example 494A (430 mg, 2.00 mmol) in THF (5 mL), heated to 55° C. for 2 hours, cooled to room temperature, treated with HMPA (2.5 mL) and methyl iodide (0.50 mL), heated to 55° C. for 16 hours, cooled to room temperature, quenched with 10% aqueous citric acid, and extracted twice with diethyl ether. The combined extracts were washed sequentially with water, saturated NaHCO3, and brine, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 10%-20% ethyl acetate/heptane to provide the desired product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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